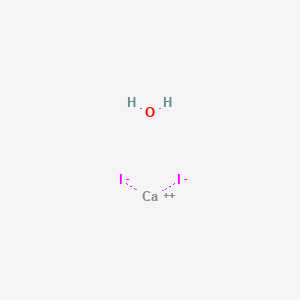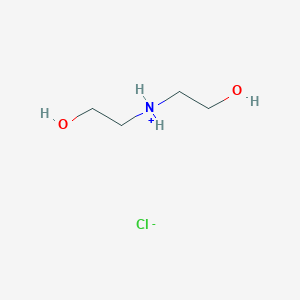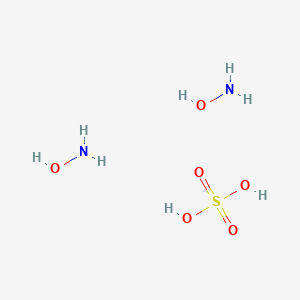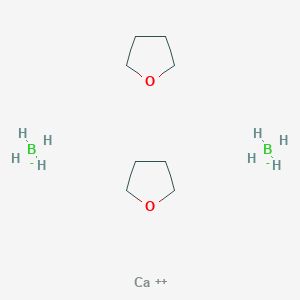
Acetic acid, copper(2+) salt, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It appears as a dark green crystalline solid and is known for its solubility in water and alcohol, while being slightly soluble in ether and glycerol . This compound has been historically used as a fungicide and green pigment, and it continues to find applications in various scientific and industrial fields .
準備方法
Synthetic Routes and Reaction Conditions
Copper(II) acetate monohydrate can be synthesized through several methods. One common laboratory method involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of sodium carbonate to precipitate basic copper carbonate. This precipitate is then dissolved in acetic acid to form copper(II) acetate, which is subsequently crystallized and dried .
Industrial Production Methods
In industrial settings, copper(II) acetate monohydrate is often produced by reacting copper metal or copper oxide with acetic acid. The reaction is typically carried out in aqueous solution, and the resulting product is crystallized and purified to obtain the desired compound .
化学反応の分析
Types of Reactions
Copper(II) acetate monohydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to copper(I) acetate under certain conditions.
Substitution: It participates in substitution reactions where the acetate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a solvent like acetic acid.
Reduction: Reducing agents such as hydrazine or sodium borohydride can be used.
Substitution: Ligands like ammonia or ethylenediamine can replace acetate under appropriate conditions.
Major Products
Oxidation: Produces aldehydes or ketones from alcohols.
Reduction: Forms copper(I) acetate.
Substitution: Results in various copper complexes depending on the substituting ligand.
科学的研究の応用
Copper(II) acetate monohydrate is utilized in numerous scientific research applications:
作用機序
The mechanism by which copper(II) acetate monohydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their function. The copper ions can also generate reactive oxygen species, leading to oxidative stress and damage to cellular components . In catalytic applications, the compound facilitates electron transfer processes, enabling various chemical transformations .
類似化合物との比較
Similar Compounds
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
Uniqueness
Copper(II) acetate monohydrate is unique due to its specific coordination environment and solubility properties. Unlike copper(II) sulfate, which is more commonly used in agriculture, copper(II) acetate is preferred in organic synthesis for its catalytic properties. Its ability to act as both an oxidizing agent and a ligand in coordination chemistry sets it apart from other copper salts .
特性
IUPAC Name |
acetic acid;copper;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBEIWGYSUWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Cu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-93-1 |
Source


|
| Record name | Copper diacetate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799323.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-](/img/structure/B7799386.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)


